5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole
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Description
“5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has a fluorine atom substituted for a methyl group . This compound is likely to have distinctive physical-chemical properties due to the presence of a fluorine atom and a carbon-containing pyridine .
Scientific Research Applications
Tautomerism and Basicity
Research into the tautomerism of heteroaromatic compounds with five-membered rings, such as 5-hydroxyisoxazoles and isoxazol-5-ones, has revealed insights into their structural behavior in various solvents and phases. The basicity of isoxazole and its derivatives, including compounds structurally similar to 5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole, has been recorded, indicating the potential for these compounds to engage in interesting chemical interactions and transformations (A. Boulton & A. Katritzky, 1961).
Synthetic Pathways
The development of synthetic pathways for compounds related to 5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole, such as the synthesis of 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydro-pyrazol-3-ones and related compounds, has been explored. These synthetic routes provide valuable insights into the chemical reactivity and potential applications of these compounds in various fields, including material science and pharmaceutical research (E. Rajanarendar, D. Karunakar, & K. Ramu, 2006).
Electrophilic Quenching
Studies on the metalation and electrophilic quenching of isoxazoles, particularly those bearing electron-withdrawing groups, have shed light on methods for selectively synthesizing thioalkyl derivatives of isoxazoles. This research contributes to our understanding of the chemical versatility and utility of isoxazole derivatives in synthesizing novel compounds with potential applications in catalysis, drug development, and more (T. N. Balasubramaniam, Y. Mirzaei, & N. R. Natale, 1990).
Photochemical Properties
The photochemistry of 4-substituted 5-Methyl-3-phenyl-isoxazoles has been investigated, providing insights into the behavior of these compounds under UV light. Such studies are crucial for understanding the photostability and photochemical reactivity of isoxazole derivatives, which can have implications for their use in photopharmacology, materials science, and as probes in biochemical research (Kurt Dietliker et al., 1976).
Lithiation and Functionalization
Research into the lithiation of five-membered heteroaromatic compounds, including isoxazoles, has provided valuable knowledge on how to functionalize these rings. Understanding the conditions under which lateral lithiation, ring cleavage, and addition reactions occur can facilitate the design of new molecules for pharmaceuticals, agrochemicals, and organic materials (R. Micetich, 1970).
properties
IUPAC Name |
5-methyl-4-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS/c1-8-11(6-19-20-8)12-7-18-13(21-12)9-3-2-4-10(5-9)14(15,16)17/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXCUIZSLMOSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CN=C(S2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole |
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